(2-But-3-ynoxy-5-fluorophenyl)methanol
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Overview
Description
(2-But-3-ynoxy-5-fluorophenyl)methanol is an organic compound with the molecular formula C11H11FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and a but-3-ynoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-But-3-ynoxy-5-fluorophenyl)methanol typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with but-3-yn-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the but-3-ynoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-But-3-ynoxy-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-but-3-ynoxy-5-fluorobenzaldehyde or 2-but-3-ynoxy-5-fluorobenzoic acid.
Reduction: Formation of 2-but-3-ynoxy-5-fluorophenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-But-3-ynoxy-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-But-3-ynoxy-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the but-3-ynoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)methanol: Lacks the but-3-ynoxy group, resulting in different chemical and biological properties.
(2-But-3-ynoxyphenyl)methanol: Lacks the fluorine atom, which can affect its reactivity and interactions.
(2-But-3-ynoxy-5-chlorophenyl)methanol:
Uniqueness
(2-But-3-ynoxy-5-fluorophenyl)methanol is unique due to the combination of the fluorine atom and the but-3-ynoxy group on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
(2-but-3-ynoxy-5-fluorophenyl)methanol |
InChI |
InChI=1S/C11H11FO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h1,4-5,7,13H,3,6,8H2 |
InChI Key |
WZHPLIGKOXWBSW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=C(C=C(C=C1)F)CO |
Origin of Product |
United States |
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